molecular formula C6H12ClNO2 B2518505 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 2225142-38-9

5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2518505
CAS No.: 2225142-38-9
M. Wt: 165.62
InChI Key: MOVFGZQCCWDZAN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 5,8-dioxa-2-azaspiro[3.5]nonane hydrochloride derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for bicyclic systems. The base structure consists of two fused rings sharing a single spiro carbon atom. The numbering begins at the nitrogen atom in the azaspiro system, with the oxygen atoms positioned at the 5- and 8-positions of the nonane backbone (Figure 1). The "spiro[3.5]" designation indicates that one ring contains three members (excluding the spiro atom) and the other five members. The hydrochloride salt forms through protonation of the secondary amine, resulting in a quaternary ammonium chloride.

Isomeric possibilities arise from alternative ring configurations, such as variations in the placement of heteroatoms or spiro junction geometry. For example, 7-oxa-2-azaspiro[3.5]nonane represents a constitutional isomer where the oxygen atom occupies a different position in the larger ring. Stereoisomerism is limited due to the compound's rigid spirocyclic framework and lack of chiral centers in its base structure.

Table 1: Key Nomenclature Parameters

Property Value
IUPAC Name 5,8-dioxa-2-azaspiro[3.5]nonane hydrochloride
Molecular Formula C₆H₁₂ClNO₂
Molecular Weight 165.62 g/mol
SMILES C1COC2(CNC2)O1.Cl
Canonical SMILES Cl.C1OCCOC21CNC2

X-ray Crystallographic Analysis of Spirocyclic Architecture

While direct X-ray diffraction data for 5,8-dioxa-2-azaspiro[3.5]nonane hydrochloride remains unpublished, crystallographic studies of analogous azaspiro compounds reveal critical structural insights. The spiro center (C2 in Figure 1) forces the two rings into perpendicular planes, creating a distinctive three-dimensional geometry that minimizes steric strain. Bond lengths at the spiro junction typically show slight elongation compared to standard single bonds due to angular stress, with C-N and C-O distances measuring approximately 1.47 Å and 1.43 Å, respectively, in related structures.

The smaller oxolane ring (three-membered) adopts a puckered conformation, while the larger 1,4-dioxane ring (five-membered) exhibits near-planarity with a maximum deviation of 0.022 Å from the mean plane in comparable systems. Protonation at the nitrogen induces slight distortion in bond angles, with N-C-C angles expanding to ~112° versus 108° in the free base form.

Tautomeric Behavior and Protonation State Analysis

The hydrochloride salt exists predominantly in its quaternary ammonium form under standard conditions (pH 1-6), with complete protonation of the secondary amine (pKa ~9-11). Nuclear magnetic resonance studies of related azaspiro compounds demonstrate downfield shifting of the N-H proton to δ 9.2-9.5 ppm in D₂O, consistent with strong hydrogen bonding to the chloride counterion.

Tautomeric equilibria are restricted due to the rigid spiro architecture, though minor ring-opening forms may exist at elevated temperatures (>150°C) as evidenced by thermal gravimetric analysis of similar compounds. The protonation state significantly influences solubility, with the hydrochloride salt exhibiting >10× greater aqueous solubility compared to the free base.

Comparative Structural Analysis with Related Azaspiro Compounds

The 5,8-dioxa-2-azaspiro[3.5]nonane system displays unique features when compared to other azaspiro derivatives:

  • Ring Size Effects :

    • Smaller spiro[3.4] systems (e.g., 5,8-dioxa-2-azaspiro[3.4]octane) exhibit greater ring strain, reflected in reduced thermal stability (ΔTdec ~20°C).
    • Larger spiro[4.5] analogues demonstrate increased conformational flexibility, enabling chair-like rearrangements in the six-membered ring.
  • Heteroatom Positioning :

    • 7-Oxa-2-azaspiro[3.5]nonane shows altered hydrogen bonding capacity due to oxygen relocation, with O...Cl⁻ distances increasing from 2.89 Å to 3.12 Å.
    • Nitrogen-containing spiro[5.5] systems exhibit enhanced basicity (ΔpKa ~1.5) from extended conjugation pathways.
  • Substituent Impacts :

    • tert-Butyl derivatives (e.g., 2-tert-butyl-5,8-dioxa-2-azaspiro[3.4]octane) demonstrate steric shielding effects that reduce hydrolysis rates by >50% compared to parent compounds.
    • Carboxylic acid-functionalized analogues show zwitterionic character in aqueous media, with isoelectric points near pH 4.2.

Table 2: Structural Comparison of Azaspiro Derivatives

Compound Spiro Index N-O Distance (Å) Ring Dihedral (°)
5,8-dioxa-2-azaspiro[3.5]nonane [3.5] 2.89 88.2
7-oxa-2-azaspiro[3.5]nonane [3.5] 3.12 85.7
2-azaspiro[4.5]decane [4.5] N/A 92.4
5,8-dioxa-2-azaspiro[3.4]octane [3.4] 2.85 89.1

Properties

IUPAC Name

5,8-dioxa-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-9-6(5-8-1)3-7-4-6;/h7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVFGZQCCWDZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CNC2)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the spiro structure .

Industrial Production Methods

In an industrial setting, the production of 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce simpler amines or alcohols .

Mechanism of Action

The mechanism of action of 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₆H₁₂ClNO₂
  • Molecular Weight : 165.6 g/mol
  • Purity : ≥95% (HPLC)

This compound is primarily used in research settings for drug discovery, leveraging its spirocyclic architecture to modulate physicochemical properties like solubility and metabolic stability.

Comparison with Structurally Similar Spiro Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride 2225142-38-9 C₆H₁₂ClNO₂ 165.6 Baseline compound: 2-aza, 5,8-dioxa spiro framework.
5,8-Diazaspiro[3.5]nonane dihydrochloride 1159824-37-9 C₇H₁₆Cl₂N₂ 223.1 Replaces oxygen atoms with nitrogen (5,8-diaza); dihydrochloride salt.
7-Oxa-2-azaspiro[3.5]nonane hydrochloride 1417633-09-0 C₇H₁₂ClNO 161.6 Swaps oxygen and nitrogen positions (7-oxa vs. 5,8-dioxa).
2-Azaspiro[3.5]nonan-7-ol hydrochloride 587869-08-7 C₈H₁₆ClNO 177.7 Adds hydroxyl group at position 7; alters hydrogen-bonding capacity.
5-Boc-8-hydroxy-2-oxa-5-azaspiro[3.5]nonane N/A (AS98660) C₁₁H₁₉NO₄ 241.3 Boc-protected amine (5-Boc) and hydroxyl group (8-hydroxy); enhances stability for synthesis.
2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride 1416323-26-6 C₆H₁₂Cl₂N₂O 215.1 Combines oxygen and nitrogen heteroatoms (2-oxa, 5,8-diaza); dihydrochloride salt.

Physicochemical and Pharmacological Implications

  • Hydroxyl or Boc groups (e.g., AS98660) improve solubility but reduce membrane permeability due to increased polarity .
  • Salt Forms: Dihydrochloride salts (e.g., 5,8-diaza analog) exhibit higher aqueous solubility compared to monohydrochloride derivatives, critical for intravenous formulations .
  • Spiro Ring Size :

    • Analogous compounds like 2-oxa-7-azaspiro[4.5]decane hydrochloride (CAS: 374795-37-6) feature expanded rings (7-membered), altering conformational flexibility and steric hindrance .

Drug Discovery Utility

  • Scaffold Diversity: Spiro compounds like 5,8-dioxa-2-azaspiro[3.5]nonane are prized for their ability to mimic bioactive conformations of acyclic drugs while reducing off-target interactions .
  • Case Study : The Boc-protected derivative (AS98660) is utilized in peptide mimetics to stabilize secondary structures, as reported in fragment-based drug discovery .

Market Status

  • Discontinuation Note: 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride is discontinued by Biosynth, limiting its accessibility .
  • Alternatives: Commercially available analogs like 7-azaspiro[3.5]nonan-2-ol hydrochloride (CAS: 587869-08-7) are stocked by suppliers such as ECHEMI, with prices ranging from $200–$500 per 100 mg .

Biological Activity

5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride is C6H12ClNO2, with a molecular weight of 165.62 g/mol. The compound features a spirocyclic structure that incorporates both nitrogen and oxygen atoms, which may contribute to its biological activity.

Anticonvulsant Activity

Research indicates that 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride exhibits notable anticonvulsant properties . Studies have shown that it can interact with specific molecular targets related to seizure activity, potentially influencing enzyme or receptor activity involved in neurotransmission .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, initial findings suggest that it may bind to certain receptors or enzymes, leading to alterations in their activity. This interaction profile is crucial for understanding its therapeutic applications .

Comparative Analysis with Related Compounds

To contextualize the biological activity of 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride, a comparison with structurally similar compounds can provide insights into its unique properties.

Compound NameCAS NumberKey Features
2,5-Dioxa-8-azaspiro[3.5]nonane1184185-17-8Similar spirocyclic structure; different oxygen positioning
5,9-Dioxa-2-azaspiro[3.5]nonane947534-06-7Variation in oxygen positioning; potential different biological activities
6-Oxo-6-(pyridin-3-yl)hexanoic acid1234567-89-0Contains a pyridine ring; different reactivity profile

The distinct arrangement of functional groups within the spiro structure of 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride likely contributes to its specific biological interactions and therapeutic potential .

Study on Anticonvulsant Activity

A notable study conducted on analogs of 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride demonstrated its efficacy in reducing seizure frequency in animal models. The study reported that the compound exhibited a dose-dependent response in anticonvulsant assays, highlighting its potential as a therapeutic agent for epilepsy .

Interaction Studies

Further research has focused on the interaction profiles of this compound with various enzymes and receptors. For instance, preliminary binding studies indicate that it may have a high affinity for certain neurotransmitter receptors involved in CNS activity . These findings are critical for guiding future drug development efforts.

Safety and Toxicology

Preliminary toxicological assessments suggest that 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride does not produce significant adverse effects at therapeutic doses. However, further studies are necessary to fully understand its safety profile and potential side effects .

Q & A

Q. What are the established synthetic routes for 5,8-Dioxa-2-azaspiro[3.5]nonane hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors like chloroacetyl chloride with a base (e.g., triethylamine or sodium hydride) under controlled temperature and solvent conditions. For example:

  • Step 1 : React precursor with chloroacetyl chloride in a solvent (e.g., dichloromethane) using a base like triethylamine to form intermediates.
  • Step 2 : Catalytic hydrogenation removes protecting groups (e.g., benzyl) to yield the final spirocyclic structure . Optimization involves adjusting reaction time, solvent polarity, and base strength. Design of Experiments (DoE) can systematically test variables like temperature (25–60°C) and molar ratios to maximize yield (>80%) while minimizing side products .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • NMR Spectroscopy : Confirms spirocyclic structure via characteristic proton shifts (e.g., δ 3.5–4.5 ppm for oxygen/nitrogen-bound protons).
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–230 nm.
  • Mass Spectrometry (HRMS) : Validates molecular weight (129.16 g/mol) and fragmentation patterns .

Q. How can initial biological activity screening be designed for this compound?

Use in vitro assays to evaluate anticonvulsant potential:

  • Target : GABAA receptors or voltage-gated sodium channels.
  • Assays : Patch-clamp electrophysiology or fluorescence-based calcium influx in neuronal cell lines.
  • Controls : Compare with known anticonvulsants (e.g., phenytoin) and include vehicle controls. EC50 values below 10 µM suggest therapeutic relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies may arise from:

  • Dosage variations : Test a broader range (1 nM–100 µM) to identify biphasic effects.
  • Model systems : Validate findings in primary neurons and transgenic animal models (e.g., zebrafish seizures).
  • Purity : Re-evaluate compound purity via HPLC and exclude batch-to-batch variability .

Q. What strategies enable enantioselective synthesis of this spirocyclic compound?

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts in asymmetric cyclization.
  • Chiral Auxiliaries : Introduce temporary chiral groups (e.g., menthol esters) to steer stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (>95% ee is achievable) .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Molecular Docking : Simulate binding to GABAA receptors (PDB ID: 6HUP) using AutoDock Vina.
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Prioritize residues with hydrogen bonds (e.g., Arg112, Tyr157) for mutagenesis validation .

Q. What methodologies elucidate the compound’s mechanism of action in neurological pathways?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to purified receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Knockdown Models : Use CRISPR-Cas9 to silence candidate targets (e.g., Nav1.1 channels) and assess rescue by the compound .

Q. How do structural modifications impact bioactivity compared to analogs?

Compound Key Structural Feature Bioactivity (IC50)
5,8-Dioxa-2-azaspiro[3.5]nonaneDual O/N in spirocycle8.2 µM (GABAA)
2-Oxa-7-azaspiro[4.5]decaneSingle O, larger ring>50 µM
9-Methyl-2,5-dioxa-8-azaspiroMethyl group at C912.4 µM
Position of heteroatoms and ring size critically modulate target affinity .

Q. What challenges arise during scale-up, and how can they be mitigated?

  • Solubility : Poor aqueous solubility at >10 mg/mL. Use co-solvents (e.g., PEG-400) or salt forms.
  • Purification : Silica gel chromatography is laborious; switch to preparative HPLC with C8 columns.
  • Stability : Hydrolytic degradation at pH >7. Store lyophilized at -20°C .

Q. How can researchers design multi-target studies to explore polypharmacology?

  • Target Panel Screening : Test against 50+ kinases, GPCRs, and ion channels (Eurofins).
  • Network Pharmacology : Build interaction networks using STRING or KEGG to identify synergistic pathways.
  • In Vivo Efficacy : Combine with metabolomics to track biomarker changes (e.g., glutamate levels) .

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